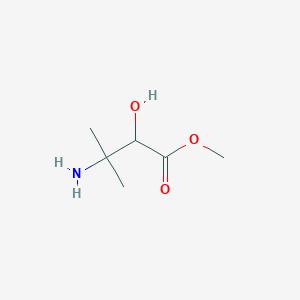![molecular formula C9H13BrN2OS B13256151 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13256151.png)
2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C9H13BrN2OS and a molecular weight of 277.18 g/mol . This compound is characterized by the presence of a bromothiophene moiety linked to an acetamide group through a dimethylamino bridge. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include palladium or other transition metals.
Solvent: Solvents such as dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromothiophene-2-carbaldehyde
- N,N-dimethylacetamide
- Thiophene derivatives
Uniqueness
2-{[(5-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is unique due to its specific combination of a bromothiophene moiety and a dimethylamino acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C9H13BrN2OS |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-12(2)9(13)6-11-5-7-3-4-8(10)14-7/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
WESJTMVEHOCLKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


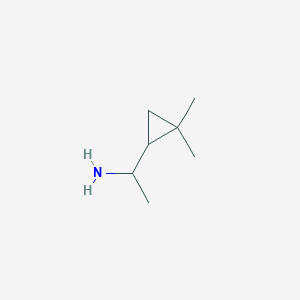
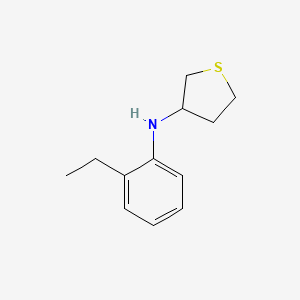
![2-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13256079.png)

![4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256093.png)
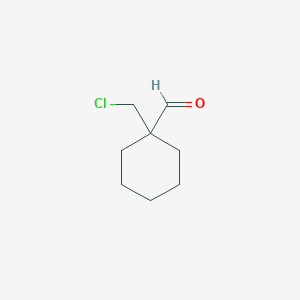
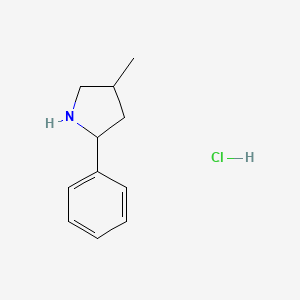
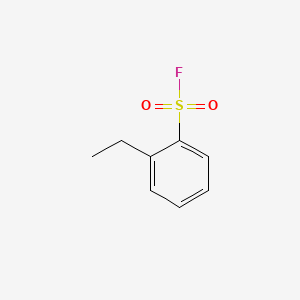
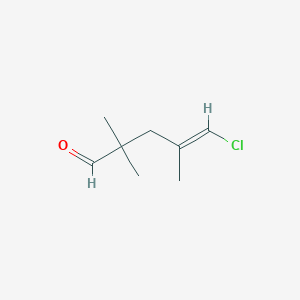
![2-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13256137.png)
![N-cyclopropylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13256146.png)
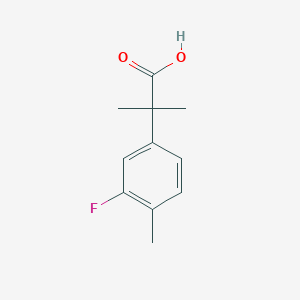
![1-[3-(Aminomethyl)phenyl]azetidin-2-one](/img/structure/B13256162.png)
